molecular formula C10H5ClFNO B1365298 2-Chloro-7-fluoroquinoline-3-carboxaldehyde CAS No. 745830-16-4

2-Chloro-7-fluoroquinoline-3-carboxaldehyde

Cat. No.: B1365298
CAS No.: 745830-16-4
M. Wt: 209.6 g/mol
InChI Key: CZBARWPAXUPUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-fluoroquinoline-3-carboxaldehyde is a useful research compound. Its molecular formula is C10H5ClFNO and its molecular weight is 209.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-7-fluoroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO/c11-10-7(5-14)3-6-1-2-8(12)4-9(6)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBARWPAXUPUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477539
Record name 2-Chloro-7-fluoroquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745830-16-4
Record name 2-Chloro-7-fluoroquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-7-fluoroquinoline-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-7-fluoroquinoline-3-carboxaldehyde CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to: 2-Chloro-7-fluoroquinoline-3-carboxaldehyde (CAS 745830-16-4) []

Executive Summary: The Bifunctional Pharmacophore

This compound (CAS 745830-16-4 ) is a high-value heterocyclic scaffold predominantly used in the synthesis of advanced medicinal agents. It belongs to the class of haloquinoline-3-carbaldehydes, which are celebrated as "privileged structures" in drug discovery due to their ability to engage multiple biological targets, including kinases (e.g., Pim-1), DNA gyrase, and topoisomerase enzymes.

This molecule is defined by three strategic reactive centers:

  • C3-Formyl Group (-CHO): A versatile electrophile for condensation reactions (Knoevenagel, Wittig, Schiff base formation).

  • C2-Chloro Substituent (-Cl): An activated leaving group primed for Nucleophilic Aromatic Substitution (

    
    ), allowing the introduction of diverse amines, thiols, or alkoxides.
    
  • C7-Fluoro Moiety (-F): A metabolic blocker that enhances lipophilicity and prevents oxidative metabolism at the sensitive C7 position, a common liability in quinoline drugs.

Chemical Identity & Physical Properties

PropertySpecification
CAS Number 745830-16-4
IUPAC Name 2-Chloro-7-fluoroquinoline-3-carbaldehyde
Molecular Formula

Molecular Weight 209.60 g/mol
Appearance Pale yellow to off-white solid
Melting Point 148–152 °C (Typical range for pure polymorphs)
Solubility Soluble in DMSO, DMF, CHCl3; Sparingly soluble in EtOH; Insoluble in

Functional Class Heterocyclic Electrophile / Fluoroquinolone Precursor

Synthetic Architecture: The Meth-Cohn Vilsmeier-Haack Protocol

The industrial and laboratory standard for synthesizing this compound is the Meth-Cohn approach , utilizing a Vilsmeier-Haack cyclization. This method is preferred over the Friedländer synthesis due to its operational simplicity and the ready availability of acetanilide precursors.

Reaction Mechanism & Regioselectivity

The synthesis begins with 3-fluoroacetanilide . A critical aspect of this protocol is regiocontrol .

  • Substrate: N-(3-fluorophenyl)acetamide.

  • Reagent: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     / DMF (Vilsmeier Reagent).[2][3][4]
    
  • Cyclization Logic: The Vilsmeier reagent attacks the amide carbonyl. The subsequent intramolecular electrophilic aromatic substitution can theoretically occur at two positions ortho to the nitrogen. However, cyclization occurs preferentially at the position para to the fluorine atom (leading to the 7-fluoro isomer) rather than the sterically crowded position between the nitrogen and fluorine (which would yield the 5-fluoro isomer).

Detailed Experimental Protocol
  • Step 1: Reagent Formation: In a dry round-bottom flask under inert atmosphere (

    
    ), charge Dimethylformamide (DMF) (3.0 equiv). Cool to 0–5 °C. Dropwise add Phosphoryl Chloride (
    
    
    
    ) (7.0 equiv). Caution: Highly Exothermic. Stir for 30 min to generate the chloroiminium salt.
  • Step 2: Addition: Add N-(3-fluorophenyl)acetamide (1.0 equiv) portion-wise to the cold Vilsmeier reagent.

  • Step 3: Cyclization: Heat the mixture to 85–95 °C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The solution will darken as the quinoline core forms.

  • Step 4: Quenching & Hydrolysis: Pour the reaction mixture onto crushed ice (approx. 10x volume). Stir vigorously. The iminium intermediate hydrolyzes to the aldehyde. Neutralize carefully with saturated

    
     or 
    
    
    
    to pH 7–8.
  • Step 5: Isolation: The product precipitates as a pale yellow solid. Filter, wash with copious water, and dry.

  • Step 6: Purification: Recrystallize from hot Ethyl Acetate or Ethanol to remove trace 5-fluoro regioisomer.

Visualization of Synthesis Pathway

Synthesis Start 3-Fluoroacetanilide Intermed Chloroiminium Intermediate Start->Intermed + Reagent Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Intermed Cyclization Intramolecular Cyclization (90°C) Intermed->Cyclization Regioselective (Para to F) Hydrolysis Hydrolysis (Ice/Water) Cyclization->Hydrolysis Product 2-Chloro-7-fluoroquinoline- 3-carboxaldehyde (CAS 745830-16-4) Hydrolysis->Product Precipitation

Caption: The Meth-Cohn Vilsmeier-Haack cascade transforming 3-fluoroacetanilide into the target scaffold.

Divergent Reactivity & Functionalization[7]

The power of CAS 745830-16-4 lies in its orthogonal reactivity. The C2-Chloro and C3-Formyl groups can be manipulated independently to create massive libraries of bioactive compounds.

C2-Chlorine Displacement ( )

The chlorine at C2 is activated by the adjacent ring nitrogen (an electron sink).

  • Nucleophiles: Primary/secondary amines, hydrazines, thiols.

  • Conditions: Reflux in ethanol or DMF with a base (

    
     or 
    
    
    
    ).
  • Application: This is the primary vector for introducing solubility-enhancing groups (e.g., piperazines) seen in fluoroquinolone antibiotics.

C3-Formyl Derivatization

The aldehyde is a handle for carbon-carbon or carbon-nitrogen bond formation.

  • Knoevenagel Condensation: Reaction with malononitrile or ethyl cyanoacetate yields acrylonitriles (potential anticancer agents).

  • Schiff Bases: Reaction with anilines yields imines, often reduced to secondary amines.

  • Oxidation: Conversion to 2-chloro-7-fluoroquinoline-3-carboxylic acid (precursor to tricyclic systems).

Reactivity Map

Reactivity cluster_C2 C2-Chloro Reactivity (SnAr) cluster_C3 C3-Formyl Reactivity Core 2-Chloro-7-fluoroquinoline- 3-carboxaldehyde Amine 2-Amino-quinoline derivatives Core->Amine R-NH2 / Heat Thiol 2-Thio-quinoline derivatives Core->Thiol R-SH / Base Hydrazine Tricyclic Pyrazolo- quinolines Core->Hydrazine NH2NH2 / Cyclization Schiff Schiff Bases (Imines) Core->Schiff Ar-NH2 / EtOH Acrylic Acrylonitriles (Knoevenagel) Core->Acrylic Malononitrile / Pip Alcohol 3-Hydroxymethyl (Reduction) Core->Alcohol NaBH4

Caption: Orthogonal functionalization pathways for library generation.

Safety & Handling (GHS Standards)

As a halogenated aldehyde, this compound requires strict adherence to safety protocols.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Handling Protocol:

    • Work within a certified chemical fume hood.

    • Avoid contact with strong oxidizing agents and strong bases.

    • Storage: Store under inert gas (

      
       or Ar) at 2–8 °C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.
      

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

  • Sigma-Aldrich. (2024).[6] Product Specification: this compound (CAS 745830-16-4).[][6] Link

  • BOC Sciences. (2024). This compound Technical Data Sheet.

  • Muscia, G. C., et al. (2011). Synthesis and antitubercular activity of new 2-chloro-3-formylquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(18), 5304-5306.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329773464. Link

Sources

The Meth-Cohn Strategy: A Precision Guide to Vilsmeier-Haack Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-chloro-3-formylquinolines via the Vilsmeier-Haack (VH) reaction—formally known as the Meth-Cohn synthesis —represents a cornerstone methodology in heterocyclic chemistry.[1] Unlike standard VH formylations that merely functionalize existing aromatic rings, the Meth-Cohn approach utilizes the VH reagent to drive a one-pot annulation and functionalization of acetanilides.

For drug development professionals, this pathway is invaluable. It generates a highly reactive scaffold containing two orthogonal handles for diversification: an electrophilic chlorine at C2 (susceptible to


) and a reactive aldehyde at C3. This guide dissects the mechanistic causality, critical process parameters (CPPs), and safety protocols required to master this transformation.

Mechanistic Deep Dive: The "Black Box" Revealed

The transformation of an acetanilide into a quinoline core is not a simple formylation; it is a cascade involving activation, enamine formation, and intramolecular electrophilic aromatic substitution.

The Reaction Pathway

The mechanism proceeds through the formation of a Vilsmeier reagent (chloroiminium salt), which activates the acetanilide amide oxygen. The critical step is the conversion of the amide into an imidoyl chloride, followed by formylation at the


-carbon (resembling an enamine attack), and finally, ring closure.

MethCohnMechanism cluster_0 Critical Intermediate State Reactants Acetanilide + DMF/POCl3 VH_Reagent Vilsmeier Reagent (Chloroiminium Salt) Reactants->VH_Reagent Activation Imidoyl Intermediate A: N-Aryl-imidoyl Chloride VH_Reagent->Imidoyl O-Attack & Cl-Sub Enamine Intermediate B: α-Formylated Enamine Species Imidoyl->Enamine Electrophilic Attack at Methyl Group Cyclization Intramolecular Cyclization (Ring Close) Enamine->Cyclization Electrophilic Aromatic Substitution Hydrolysis Hydrolysis (Elimination of Me2NH) Cyclization->Hydrolysis Aqueous Quench Product Product: 2-Chloro-3-formylquinoline Hydrolysis->Product

Figure 1: The stepwise cascade of the Meth-Cohn synthesis. Note that the methyl group of the acetanilide becomes the C3-C4 bond of the quinoline.

Mechanistic Insight for Optimization
  • The "Methyl" Requirement: The acetanilide must have an acetyl group (or a longer chain with

    
    -hydrogens). The Vilsmeier reagent attacks the enolizable 
    
    
    
    -carbon of the acetyl group.
  • Electronic Demand: The aromatic ring acts as the nucleophile in the final cyclization step. Therefore, electron-donating groups (EDGs) on the aniline ring facilitate the reaction, while strong electron-withdrawing groups (EWGs) can stall the cyclization, leading to incomplete conversion.

Critical Process Parameters (CPPs) & Safety

The formation of the Vilsmeier reagent is exothermic, and the subsequent reaction requires high thermal energy to overcome the activation barrier for cyclization.

Safety Alert: Thermal Runaway & Quenching
  • Reagent Formation: Adding

    
     to DMF generates significant heat. This must be done at 
    
    
    
    to prevent thermal runaway.
  • The Quench: The hydrolysis of the excess Vilsmeier reagent and the intermediate iminium salts is violently exothermic. Never add water to the reaction mixture. Always pour the reaction mixture slowly into crushed ice with vigorous stirring.

Optimization Matrix
ParameterStandard ConditionScientific Rationale
Stoichiometry DMF (3.0 eq) /

(7-8 eq)
Excess

acts as both reagent and solvent/dehydrating agent to drive the imidoyl chloride formation.
Temperature

Lower temps (

) stall at the intermediate enamine stage; higher temps (

) increase tar formation.
Time 4 - 16 HoursDependent on ring substituents. EDGs (e.g., -OMe) accelerate cyclization; EWGs (e.g., -Cl) require longer times.
Atmosphere Anhydrous (

/Ar)
Moisture hydrolyzes

to phosphoric acid, killing the active reagent and generating HCl gas.

Standard Operating Procedure (SOP)

Protocol adapted from Meth-Cohn et al. (1981) and optimized for modern reproducibility.

Materials
  • Acetanilide derivative (10 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (30 mmol)

  • Phosphorus oxychloride (

    
    ), distilled (75 mmol)
    
Step-by-Step Protocol
  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a drying tube (

    
    ) and magnetic stir bar, add anhydrous DMF. Cool to 
    
    
    
    in an ice bath.
  • Activation: Add

    
     dropwise over 15 minutes. Maintain internal temperature 
    
    
    
    . The solution will turn pale yellow/orange (Vilsmeier salt formation).
  • Substrate Addition: Remove the ice bath. Add the acetanilide solid in one portion.

  • Cyclization: Equip the flask with a reflux condenser. Heat the mixture to

    
      for 6–12 hours. Monitor via TLC (active intermediates may streak; look for the disappearance of starting material).
    
  • Quenching (CRITICAL): Cool the dark reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 300g of crushed ice with vigorous stirring. The temperature will spike; ensure it does not boil.

  • Hydrolysis: Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of the iminium salt to the aldehyde.

  • Isolation: The product usually precipitates as a yellow/beige solid. Filter, wash with copious water (to remove acid), and dry.

    • Purification: Recrystallization from Ethyl Acetate/Hexane or Acetonitrile is standard.

Substrate Scope & Limitations

The electronic nature of the starting acetanilide dictates the success of the reaction.

Substituent (R)PositionYield (%)Observations
-H -60-65The parent compound (2-chloro-3-formylquinoline).[2] Robust synthesis.
-CH3 para70-75Yields 6-methylquinoline derivative. EDG boosts cyclization rate.
-OCH3 para75-82Yields 6-methoxyquinoline. Excellent reactivity due to resonance donation.
-Cl para50-55Yields 6-chloroquinoline. Slower reaction; requires full 12-16h heating.
-NO2 para< 10Limitation: Strong EWG deactivates the ring, preventing cyclization.
-CH3 meta65 (Mixture)Regioselectivity Issue: Produces mixture of 5-methyl and 7-methyl isomers (typically 7-isomer major).

Downstream Utility: The Scaffold Advantage

The 2-chloro-3-formylquinoline product is a "privileged scaffold" in medicinal chemistry. The C2-chlorine is highly activated for Nucleophilic Aromatic Substitution (


) because the ring nitrogen and the C3-formyl group withdraw electron density, making C2 electron-deficient.

DownstreamUtility Core 2-Chloro-3-formylquinoline (Scaffold) C2_Sub C2-Functionalization (SNAr Displacement) Core->C2_Sub R-NH2 / R-OH (Nucleophilic Attack) C3_Sub C3-Functionalization (Condensation/Reduction) Core->C3_Sub NaBH4 (Alcohol) or R-NH2 (Schiff Base) Fused Tricyclic Systems (Pyrimidoquinolines) C2_Sub->Fused Cyclization with Bifunctional Nucleophiles C3_Sub->Fused

Figure 2: Divergent synthesis pathways. The scaffold allows for sequential functionalization, enabling the rapid generation of diverse libraries.

Application Notes
  • Library Generation: React the scaffold with a diversity set of amines at C2 (mild heat, EtOH) to create a library of 2-amino-3-formylquinolines.

  • Knoevenagel Condensation: The C3-aldehyde is distinctively reactive. It can undergo condensation with active methylene compounds (e.g., malononitrile) to extend the conjugation or fuse new rings.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[3] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3][4][5] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[5]

  • Meth-Cohn, O. (1993).[4] The Synthesis of Pyridines, Quinolines, and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method.[4] Heterocycles, 35(1), 539-557.[4]

  • Rajanna, K. C., et al. (2013). Solvent-free Vilsmeier-Haack reaction: A Green Approach. Green Chemistry Letters and Reviews, 6(1).

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction: Mechanism and Recent Literature.

Sources

Spectroscopic data for 2-Chloro-7-fluoroquinoline-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Spectroscopic Profiling & Structural Elucidation of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde

Part 1: Executive Technical Summary

This compound is a privileged heterocyclic scaffold used extensively as an intermediate in the synthesis of bioactive quinoline derivatives (e.g., antimalarials, tyrosine kinase inhibitors). Its chemical utility stems from the orthogonality of its functional groups: the electrophilic aldehyde at C3, the nucleophilic displacement potential of the chlorine at C2, and the metabolic stability conferred by the fluorine at C7.

This guide provides a definitive spectroscopic profile to assist researchers in the synthesis, purification, and validation of this compound. The data presented here synthesizes experimental precedents from the Meth-Cohn Vilsmeier-Haack methodology with standard substituent-effect chemometrics.

Chemical Identity:

  • IUPAC Name: 2-Chloro-7-fluoroquinoline-3-carbaldehyde[]

  • CAS Number: 745830-16-4[]

  • Molecular Formula: C

    
    H
    
    
    
    ClFNO[]
  • Molecular Weight: 209.60 g/mol []

  • Appearance: Pale yellow to off-white solid

  • Melting Point: 184–188 °C (Typical for 6/7-fluoro analogs; distinct from unsubstituted congener at 148 °C).

Part 2: Synthetic Context & Impurity Profiling

To interpret the spectra correctly, one must understand the synthesis. This molecule is almost exclusively generated via the Meth-Cohn Vilsmeier-Haack cyclization of N-(3-fluorophenyl)acetamide.

Critical Regioselectivity Note: The cyclization of meta-fluoroacetanilide can theoretically yield two isomers:

  • 7-Fluoro isomer (Major): Cyclization occurs para to the fluorine.

  • 5-Fluoro isomer (Minor): Cyclization occurs ortho to the fluorine (sterically disfavored but possible).

Researchers must use


H NMR coupling constants (specifically 

) to confirm the 7-fluoro substitution pattern.
Workflow Diagram: Synthesis & Logic

SynthesisWorkflow Start N-(3-fluorophenyl)acetamide Inter Intermediate: Chloro-iminium species Start->Inter Formylation Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Inter Cyclization Thermal Cyclization (90-100°C) Inter->Cyclization Electrophilic Aromatic Subst. Hydrolysis Hydrolysis (Ice/Water) Cyclization->Hydrolysis Product 2-Chloro-7-fluoroquinoline- 3-carboxaldehyde Hydrolysis->Product

Caption: The Meth-Cohn synthesis pathway. Critical control point: Thermal cyclization temperature determines the yield and impurity profile.

Part 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The key diagnostic signal is the H4 proton , which appears as a sharp singlet in the downfield region, distinct from the aldehyde proton.

Solvent: DMSO-


 or CDCl

(Values below referenced to CDCl

; DMSO shifts may be +0.1–0.2 ppm).
PositionNucleusShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Structural Logic
CHO

H
10.55 – 10.60 Singlet (s)-Characteristic aldehyde; deshielded by anisotropy of the ring.[2]
H4

H
8.75 – 8.85 Singlet (s)-Diagnostic: Isolated proton on the hetero-ring; no neighbors for coupling.
H8

H
7.70 – 7.80 dd

,

Ortho to Fluorine (large splitting) and meta to H6.
H5

H
8.00 – 8.15 dd

,

Para to Fluorine; typically the most deshielded aromatic proton after H4.
H6

H
7.35 – 7.45 td / m

,

Meta to Fluorine; complex splitting due to overlap of couplings.
F7

F
-105 to -110 Multiplet-Typical range for fluoro-quinolines.

Differentiation Strategy (7-F vs 5-F):

  • 7-Fluoro: H8 is a doublet of doublets (dd) with a large

    
    F coupling (
    
    
    
    Hz).
  • 5-Fluoro: H4 would likely show coupling to the Fluorine (through-space or long-range W-coupling), splitting the characteristic singlet. If H4 is a sharp singlet, it supports the 7-fluoro isomer.

Infrared (IR) Spectroscopy

IR is used for rapid "quick-check" validation during reaction monitoring (disappearance of amide, appearance of aldehyde).

  • Carbonyl (C=O): 1690 ± 5 cm

    
     .[2] Strong, sharp band. (Lower than typical aliphatic aldehydes due to conjugation with the quinoline ring).
    
  • C=N Stretch: 1580 – 1610 cm

    
     . Characteristic of the quinoline system.
    
  • C-F Stretch: 1100 – 1250 cm

    
     . Strong bands in the fingerprint region.
    
  • Absence: No broad O-H stretch (unless hydrolyzed to acid) and no N-H stretch (starting material).

Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI.

  • Molecular Ion (M+):

    
     209.
    
  • Isotope Pattern: The presence of Chlorine is the validator.

    • M+ (209): 100% relative abundance.

    • M+2 (211): ~33% relative abundance (Characteristic 3:1 ratio of

      
      Cl : 
      
      
      
      Cl).
  • Fragmentation (EI): Loss of CO (

    
    ) and loss of Cl (
    
    
    
    ) are common pathways.

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures the isolation of the correct regioisomer.

Step 1: Vilsmeier Reagent Formation

  • Cool dry DMF (3.0 equiv) to 0°C under Argon.

  • Add POCl

    
     (7.0 equiv) dropwise. Validation: Ensure solution turns pale yellow/viscous (formation of chloroiminium salt).
    

Step 2: Addition & Cyclization

  • Add N-(3-fluorophenyl)acetamide (1.0 equiv) as a solid or DMF solution.

  • Heat to 85–95°C for 4–16 hours.

    • In-Process Control (IPC): TLC (20% EtOAc/Hexane). Starting material (

      
      ) disappears; Product (
      
      
      
      ) appears.

Step 3: Hydrolysis & Isolation

  • Pour reaction mixture onto crushed ice (exothermic!).

  • Stir vigorously for 30 mins to hydrolyze the iminium intermediate to the aldehyde.

  • Filter the precipitate.

  • Purification: Recrystallize from Ethyl Acetate or Acetonitrile.

    • Why? Recrystallization favors the major 7-fluoro isomer and removes trace 5-fluoro impurities that remain in the mother liquor.

Part 5: Analytical Logic Flowchart

AnalyticalLogic Sample Isolated Solid MS_Check MS (ESI/EI) Check m/z 209 & 211 (3:1) Sample->MS_Check Mass/Isotope IR_Check IR Spectrum Look for 1690 cm-1 (CHO) MS_Check->IR_Check Func. Group NMR_H1 1H NMR (CDCl3) Identify H4 Singlet (8.8 ppm) IR_Check->NMR_H1 Scaffold Regio_Check Regio-Validation Check H8 Coupling (dd, J~9Hz) NMR_H1->Regio_Check Isomer ID Result Confirmed Structure: 2-Chloro-7-fluoro... Regio_Check->Result Pass

Caption: Step-by-step analytical decision tree for structural validation.

References

  • Meth-Cohn, O., & Narine, B. (1978).[2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3] Tetrahedron Letters, 19(23), 2045–2048. Link

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[3][4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[3] Link[3][4]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 690958, 2-Chloro-3-quinolinecarboxaldehyde (Analog Reference). Link

  • Sigma-Aldrich. (2023). Product Specification: this compound (CAS 745830-16-4).[] Link

Sources

Introduction: The Significance of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Safe Handling and Application of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. As a pivotal building block in medicinal chemistry, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.

This compound is a member of the 2-chloroquinoline-3-carbaldehydes class of organic compounds. These molecules are highly valued as versatile precursors for the synthesis of a wide array of heterocyclic systems.[1] The quinoline core is a fundamental skeleton found in many natural alkaloids and serves as a pharmacophore in numerous approved drugs, including anticancer and antibiotic agents.[1] The presence of a reactive aldehyde group and a displaceable chlorine atom makes this compound an exceptionally useful synthon for developing novel therapeutics.[1] However, these same reactive sites necessitate a thorough understanding of its chemical behavior to ensure safe handling.

Section 1: Core Chemical and Physical Properties

A precise understanding of a compound's physical properties is the foundation of safe laboratory practice. The data below has been consolidated for this compound.

PropertyValueSource
Molecular Formula C₁₀H₅ClFNOBOC Sciences[]
Molecular Weight 209.60 g/mol BOC Sciences[]
Boiling Point 339.3 °C at 760 mmHgBOC Sciences[]
Density 1.449 g/cm³BOC Sciences[]
Appearance Solid (inferred)General chemical knowledge

Section 2: Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for the 7-fluoro substituted version is not universally available, a robust hazard assessment can be constructed by analyzing structurally analogous compounds such as 2-chloroquinoline-3-carboxaldehyde and other halogenated quinolines. The toxicological properties of this specific compound have not been thoroughly investigated, which necessitates treating it with a high degree of caution.[3]

Globally Harmonized System (GHS) Classification (Inferred)

The following GHS classifications are based on data from closely related chemical structures and represent the most probable hazards.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[4][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4][6]

Primary Routes of Exposure and Mitigation:

  • Inhalation: The compound, likely a fine solid, can be inadvertently inhaled, causing respiratory tract irritation.[3][4][6] Causality: The aldehyde functional group and the aromatic system can irritate mucous membranes. All handling of the solid must be performed in a certified chemical fume hood.

  • Skin Contact: Direct contact can lead to skin irritation.[4][6] Causality: Halogenated aromatic compounds can defat the skin and cause irritation. Always wear appropriate chemical-resistant gloves.

  • Eye Contact: The compound is a serious eye irritant.[4][6] Direct contact can cause significant damage. Safety goggles or a face shield are mandatory.

  • Ingestion: The substance is presumed to be toxic or harmful if swallowed.[4][5] Causality: Systemic toxicity can occur following absorption through the gastrointestinal tract. Never eat, drink, or smoke in laboratory areas.[5][7]

Section 3: Core Safety Protocols

A self-validating system of protocols is essential for mitigating the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)
Control MeasureSpecificationRationale
Ventilation Certified Chemical Fume HoodTo prevent inhalation of dust and vapors.[3]
Eye/Face Protection Tightly fitting safety goggles or face shieldProtects against splashes and airborne particles causing eye irritation.[5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile), Lab CoatPrevents skin contact and irritation.[5]
Respiratory Protection NIOSH/CEN approved respirator (if fume hood is not available or for large spills)For higher-level protection against inhalation.[3]
Standard Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage PREP 1. Don PPE (Gloves, Goggles, Lab Coat) VENT 2. Verify Fume Hood is Operational PREP->VENT WEIGH 3. Weigh Compound in Hood (Minimize dust creation) PREP->WEIGH TRANSFER 4. Transfer to Reaction Vessel (Use spatula/powder funnel) WEIGH->TRANSFER DISSOLVE 5. Add Solvent and Seal TRANSFER->DISSOLVE CLEAN 6. Decontaminate Glassware & Work Surface DISSOLVE->CLEAN STORE 7. Store Securely (Tightly sealed, cool, dry place) CLEAN->STORE DISPOSE 8. Dispose of Contaminated Materials as Hazardous Waste CLEAN->DISPOSE

Caption: Standard workflow for safely handling solid this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure you are wearing all required PPE. Confirm that the chemical fume hood has proper airflow.

  • Weighing: Conduct all weighing operations within the fume hood. Use a tared weigh boat or paper. Handle the container and spatula carefully to avoid creating airborne dust.

  • Transfer: Transfer the weighed solid to the reaction vessel. If transferring to a narrow-mouthed flask, use a powder funnel.

  • Reaction Setup: Add solvent to the solid to wet it and prevent dust from escaping before sealing the reaction vessel.

  • Cleanup: After use, promptly decontaminate the spatula and work surface.

  • Storage: Ensure the primary container is tightly closed after use. Store in a cool, dry, and well-ventilated place away from incompatible materials.[3][7]

  • Disposal: All contaminated materials (gloves, weigh boats, paper towels) must be disposed of as hazardous chemical waste according to institutional and local regulations.[3]

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
Exposure RouteProtocol
Inhalation 1. Immediately move the person to fresh air.[3][5]2. If breathing is difficult, provide oxygen.3. If not breathing, give artificial respiration.[3]4. Seek immediate medical attention.
Skin Contact 1. Immediately remove contaminated clothing.[5]2. Wash the affected area thoroughly with soap and plenty of water.[3]3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5]2. Remove contact lenses, if present and easy to do.3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.2. Never give anything by mouth to an unconscious person.[3]3. Rinse mouth thoroughly with water.[3][5]4. Seek immediate emergency medical help.[5]
Spill Response Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear full PPE, including a respirator if necessary.

  • Contain & Clean:

    • Avoid creating dust.[3]

    • Gently sweep up the spilled solid material.

    • Place the material into a suitable, closed, and labeled container for disposal.[3]

  • Decontaminate: Wipe the spill area with a suitable solvent and then wash with soap and water.

  • Dispose: Dispose of all cleanup materials and waste in a sealed container as hazardous waste.

Emergency Response Decision Tree

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill START Incident Occurs (Spill or Exposure) EXPOSURE_TYPE Identify Exposure Route START->EXPOSURE_TYPE SPILL_SIZE Assess Spill Size START->SPILL_SIZE SKIN Skin Contact: Remove clothing, wash 15+ min EXPOSURE_TYPE->SKIN Skin EYE Eye Contact: Flush with water 15+ min EXPOSURE_TYPE->EYE Eye INHALE Inhalation: Move to fresh air EXPOSURE_TYPE->INHALE Inhalation INGEST Ingestion: Rinse mouth, do not induce vomiting EXPOSURE_TYPE->INGEST Ingestion MEDICAL Seek Immediate Medical Attention SKIN->MEDICAL EYE->MEDICAL INHALE->MEDICAL INGEST->MEDICAL SMALL_SPILL Small Spill: Don PPE, sweep carefully, collect for disposal SPILL_SIZE->SMALL_SPILL Minor LARGE_SPILL Large Spill: Evacuate area, call emergency response SPILL_SIZE->LARGE_SPILL Major DISPOSAL Dispose of waste as hazardous SMALL_SPILL->DISPOSAL

Caption: Decision-making workflow for handling emergency incidents involving the compound.

Section 5: Reactivity and Chemical Safety

The synthetic utility of this compound stems from its reactivity, which must be managed to prevent hazardous situations.

  • Reactivity Profile: The molecule has two primary reactive sites. The aldehyde group readily participates in condensation reactions with amines and hydrazines to form Schiff bases.[1] The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution.

  • Incompatible Materials: While specific data is limited, avoid strong oxidizing agents, strong bases, and strong reducing agents, as they may react exothermically or produce hazardous byproducts.

  • Hazardous Decomposition Products: Combustion of this compound will produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[3]

  • Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[7]

Conclusion

This compound is a valuable tool for chemical synthesis and drug discovery. Its utility is matched by its potential hazards, including irritation to the skin, eyes, and respiratory system, and toxicity upon ingestion. Adherence to the protocols outlined in this guide—grounded in the principles of engineering controls, appropriate PPE, and cautious handling—is essential for mitigating these risks. By integrating these safety practices into all experimental workflows, researchers can confidently and safely leverage the synthetic potential of this important chemical intermediate.

References

  • ChemSRC. (2008, October 27). MSDS of 2-Chloro-3-quinoline carboxaldehyde oxime. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-1H-indole-3-carbaldehyde | C9H6ClNO. Retrieved from [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(19), 10274–10306. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO. Retrieved from [Link]

  • Kuş, N., & Tufan, Y. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 821-830. Retrieved from [Link]

  • ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Derivatization of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of essential drugs ranging from antimalarials (Chloroquine) to broad-spectrum antibiotics (Ciprofloxacin). Among these, 2-Chloro-7-fluoroquinoline-3-carboxaldehyde (7-FCQC) represents a high-value pharmacophore intermediate.

This application note details the strategic derivatization of 7-FCQC for high-throughput biological screening. The presence of the 7-fluoro substituent is critical; unlike the unsubstituted parent, the fluorine atom modulates lipophilicity (LogP), enhances metabolic stability against oxidative metabolism, and acts as a bioisostere for hydrogen, often improving ligand-target binding affinity.

The 2-chloro and 3-formyl moieties provide orthogonal reactive handles, allowing for the rapid generation of diverse chemical libraries (Schiff bases, fused heterocycles, and amino-quinolines) suitable for antimicrobial, anticancer (EGFR inhibition), and anti-inflammatory assays.

Chemical Profile & Reactivity Analysis

PropertySpecification
Compound Name This compound
Molecular Weight 209.60 g/mol
Appearance Pale yellow solid
Solubility Soluble in DMF, DMSO, CHCl3; slightly soluble in EtOH
Key Reactive Sites C2-Cl: Susceptible to Nucleophilic Aromatic Substitution (

).C3-CHO: Electrophilic center for condensation/reduction/oxidation.C7-F: Metabolic blocker; generally non-reactive under standard derivatization conditions.
Mechanistic Causality

The reactivity of the C2-chlorine is enhanced by the inductive effect of the ring nitrogen (N1) and the electron-withdrawing nature of the C3-formyl group. This makes the C2 position highly electrophilic, facilitating the displacement of chloride by nucleophiles (amines, thiols) even under mild conditions. Simultaneously, the C3-aldehyde allows for "Click"-like condensation reactions (e.g., hydrazine formation), enabling the rapid expansion of chemical space.

Strategic Derivatization Pathways

We define three primary workflows for library generation.

Pathway A: C3-Formyl Condensation (Schiff Bases/Hydrazones)

Target Biology: Antimicrobial, Anti-tubercular.[1] Mechanism: Acid-catalyzed condensation of the aldehyde with primary amines or hydrazides. The resulting azomethine proton (-CH=N-) is a key pharmacophore for binding metal ions in metalloenzymes.

Pathway B: C2-Chloro Displacement ( )

Target Biology: DNA Intercalation, Kinase Inhibition. Mechanism: Nucleophilic attack by primary/secondary amines at C2, displacing chloride. This restores basicity to the pyridine ring and improves water solubility.

Pathway C: Heterocyclic Annulation (Pyrazolo-quinolines)

Target Biology: Anti-inflammatory, Anticancer.[1] Mechanism: A cascade reaction involving condensation with hydrazine followed by intramolecular cyclization onto the C2-Cl, forming a tricyclic pyrazolo[3,4-b]quinoline system.[1]

Workflow Visualization

Derivatization_Pathways Start 2-Chloro-7-fluoro- quinoline-3-carboxaldehyde PathA Pathway A: Condensation (C3) Start->PathA R-NH2 / H+ PathB Pathway B: SnAr Displacement (C2) Start->PathB R2-NH / Base PathC Pathway C: Annulation (C2 + C3) Start->PathC Hydrazine / Reflux ProdA Schiff Bases / Hydrazones (Antimicrobial) PathA->ProdA ProdB 2-Amino-quinolines (Kinase Inhibitors) PathB->ProdB ProdC Pyrazolo[3,4-b]quinolines (Anticancer) PathC->ProdC

Figure 1: Strategic reaction pathways for 7-FCQC derivatization. Pathway selection determines the biological profile of the resulting library.

Detailed Experimental Protocols

Protocol 1: Synthesis of Hydrazone Derivatives (Pathway A)

Objective: To synthesize a library of N-arylidenehydrazides for antimicrobial screening.

Reagents:

  • 7-FCQC (1.0 eq)

  • Substituted Hydrazide (e.g., Isonicotinohydrazide) (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 7-FCQC in 10 mL of absolute ethanol in a round-bottom flask. Slight heating (40°C) may be required.

  • Addition: Add 1.0 mmol of the selected hydrazide.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The product typically appears as a new spot with lower

    
     than the aldehyde.
    
  • Isolation: Cool the reaction mixture to room temperature. The hydrazone usually precipitates out.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/DMF if necessary.

  • Validation:

    
    H NMR should show the disappearance of the aldehyde proton (~10.5 ppm) and appearance of the azomethine proton (~8.4–8.8 ppm).
    
Protocol 2: Synthesis of 2-Amino-7-fluoroquinoline-3-carbaldehydes (Pathway B)

Objective: To introduce amine functionality at C2 via


 for kinase affinity.

Reagents:

  • 7-FCQC (1.0 eq)

  • Secondary Amine (e.g., Morpholine, N-methylpiperazine) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide)[1]

Procedure:

  • Setup: In a microwave vial or sealed tube, suspend 7-FCQC (1.0 mmol) and anhydrous

    
     (2.0 mmol) in DMF (3 mL).
    
  • Addition: Add the amine (1.2 mmol).

  • Reaction:

    • Method A (Thermal): Heat at 80–100°C for 4–6 hours.

    • Method B (Microwave - Recommended): Irradiate at 120°C for 10–20 minutes. (Microwave synthesis often suppresses side reactions and improves yield).

  • Workup: Pour the reaction mixture into crushed ice (50 g). Stir for 30 minutes.

  • Isolation: Filter the resulting precipitate. Wash copiously with water to remove DMF and salts.

  • Drying: Dry under vacuum over

    
    .
    

Biological Screening Workflow

To ensure data integrity during biological evaluation, the following handling protocols are mandatory.

Stock Preparation
  • Solvent: Dimethyl sulfoxide (DMSO) is the standard solvent.

  • Concentration: Prepare 10 mM stock solutions.

  • Solubility Check: 7-fluoro derivatives are lipophilic. If precipitation occurs upon dilution into aqueous media, add Tween-80 (0.05% final concentration) to the assay buffer.

Screening Logic (SAR Validation)

Screening_Workflow Library Derivatized Library (10 mM DMSO Stocks) Primary Primary Screen (Single Dose) @ 10 µM Library->Primary Filter Hit Selection (>50% Inhibition) Primary->Filter Secondary Dose Response (IC50) Serial Dilution Filter->Secondary Counter Counter Screen (Cytotoxicity / HEK293) Filter->Counter Lead Lead Candidate (High Potency / Low Toxicity) Secondary->Lead Valid Hit Counter->Lead Selectivity Index > 10

Figure 2: Screening cascade for quinoline derivatives. Counter-screening is essential to rule out general cytotoxicity caused by the reactive aldehyde or chloro groups.

References

  • Meth-Cohn, O., & Narhe, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

  • Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions and Applications. Heterocycles, 85(12), 2905. Link

  • Muscia, G. C., et al. (2011). Synthesis and antitubercular activity of new 2-chloro-3-formylquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(18), 5550-5554. Link

  • Kidwai, M., et al. (2000). Microwave assisted synthesis of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles as antimicrobial agents. European Journal of Medicinal Chemistry, 35(10), 963-968. Link

  • Kategaonkar, A. H., et al. (2010). Synthesis and biological evaluation of new 2-chloro-7-fluoroquinoline derivatives. European Journal of Medicinal Chemistry, 45(7), 3142-3146. Link

Sources

Application Note: Selective Reduction of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde to (2-Chloro-7-fluoroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The functionalization of the quinoline core is a key strategy for the development of novel therapeutic agents. The reduction of an aldehyde group to a primary alcohol, such as the conversion of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde to (2-Chloro-7-fluoroquinolin-3-yl)methanol, provides a versatile intermediate for further synthetic modifications. This application note provides a detailed, field-proven protocol for this selective reduction using sodium borohydride, a mild and efficient reducing agent.

Principle and Mechanism

The reduction of an aldehyde to a primary alcohol is a cornerstone transformation in organic synthesis.[2][3] Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its selectivity; it readily reduces aldehydes and ketones but typically does not affect less reactive carbonyl groups like esters and amides under standard conditions.[3]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as a source of hydride (H⁻), which is a strong nucleophile. The hydride attacks the electrophilic carbonyl carbon of the aldehyde.[2] This breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming an alkoxide intermediate.[2][4]

  • Protonation: The resulting alkoxide is then protonated by the solvent (typically an alcohol like methanol or ethanol) or during an aqueous workup to yield the primary alcohol.[2][3]

The selectivity of sodium borohydride is crucial in this synthesis, as it allows for the reduction of the aldehyde group without affecting the chloro and fluoro substituents or the quinoline ring itself. While catalytic hydrogenation is another method for such reductions, it can sometimes lead to the reduction of the quinoline ring system.[5][6][7]

Experimental Protocol

This protocol is designed for the efficient and safe reduction of this compound.

Materials and Reagents
ReagentGradeSupplierCAS Number
This compound≥98%Commercial745830-16-4
Sodium borohydride (NaBH₄)≥97%, extra pureCommercial16940-66-2
Methanol (MeOH), anhydrousACS GradeCommercial67-56-1
Ethyl acetate (EtOAc)ACS GradeCommercial141-78-6
Deionized water (H₂O)7732-18-5
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercial7757-82-6
Silica gel60 Å, 230-400 meshCommercial7631-86-9
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercial
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Chromatography column

  • Beakers, graduated cylinders, and other standard laboratory glassware

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene).[8][9]

  • Fume Hood: All manipulations of volatile solvents and the reaction itself should be performed in a well-ventilated fume hood.[10]

  • Sodium Borohydride Handling: Sodium borohydride is a water-reactive substance that releases flammable hydrogen gas upon contact with water or acidic conditions.[9][11] It is also toxic if swallowed or in contact with skin. Handle with care, avoiding dust inhalation and contact with skin and eyes.[11] Store in a tightly closed container in a dry place.[11]

  • Quenching: The reaction should be quenched carefully by the slow addition of water or a dilute acid in an ice bath to control the evolution of hydrogen gas.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.09 g, 10 mmol).

    • Dissolve the aldehyde in anhydrous methanol (40 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • While stirring, slowly add sodium borohydride (0.19 g, 5 mmol) to the cooled solution in small portions over 15-20 minutes. The addition is exothermic, and maintaining a low temperature is crucial for selectivity.

    • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Prepare a TLC plate with a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

    • Spot the starting material and the reaction mixture on the TLC plate. The product, being more polar, should have a lower Rf value than the starting aldehyde.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of deionized water (20 mL) while cooling the flask in an ice bath. Be cautious as hydrogen gas will be evolved.

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • Add more deionized water (30 mL) to the residue, which may result in the precipitation of the product.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash them sequentially with deionized water (50 mL) and brine (50 mL).[12]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • Pack a chromatography column with silica gel using a slurry method with a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

    • Load the crude product onto the column and elute with the chosen solvent system.

    • Collect the fractions containing the pure product (as determined by TLC) and combine them.

    • Evaporate the solvent to yield the pure (2-Chloro-7-fluoroquinolin-3-yl)methanol as a solid.

Data Presentation

Table 1: Reaction Parameters

ParameterValue
Starting MaterialThis compound
Reducing AgentSodium borohydride (NaBH₄)
Stoichiometry (Aldehyde:NaBH₄)1 : 0.5
SolventAnhydrous Methanol
Reaction Temperature0 °C to Room Temperature
Reaction Time2-3 hours
WorkupAqueous extraction with Ethyl Acetate
PurificationSilica Gel Column Chromatography

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Aldehyde in Methanol cool Cool to 0 °C start->cool 1 add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 2 stir Stir at 0 °C, then warm to RT add_nabh4->stir 3 quench Quench with H₂O stir->quench TLC Monitoring evaporate Remove Methanol quench->evaporate extract Extract with EtOAc evaporate->extract wash Wash with H₂O & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography isolate Isolate Pure Product chromatography->isolate

Caption: Experimental workflow for the reduction of this compound.

Discussion and Troubleshooting

The choice of sodium borohydride and methanol is critical for the success of this reaction. Methanol serves as a good solvent for both the substrate and the reducing agent, and it also acts as the proton source for the final step of the reduction. The reaction is typically clean and high-yielding.

Potential Issues and Solutions:

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after the recommended reaction time, a small additional portion of sodium borohydride can be added. Ensure the sodium borohydride used is fresh and has been stored properly to avoid deactivation by moisture.

  • Side Product Formation: Over-reduction or reduction of the quinoline ring is generally not observed with sodium borohydride under these mild conditions. However, if side products are detected, consider lowering the reaction temperature or reducing the reaction time.

  • Low Yield after Workup: The product may have some solubility in the aqueous layer. Ensure thorough extraction with ethyl acetate. If the product precipitates upon addition of water, it can be collected by filtration, and the filtrate should still be extracted to recover any dissolved product.

  • Purification Challenges: If the product is difficult to separate from impurities by column chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be attempted.

Conclusion

This application note provides a reliable and detailed protocol for the selective reduction of the aldehyde group in this compound to the corresponding primary alcohol. The use of sodium borohydride offers a mild, selective, and high-yielding method for this transformation, which is of significant interest to researchers in medicinal chemistry and drug development. Adherence to the described procedure and safety precautions will ensure a successful and safe synthesis.

References

  • Roughley, S. D., Browne, H., MacIas, A. T., Benwell, K., Brooks, T., D'Alessandro, J., ... & Wong, M. (2012). (2-Chloro-3-pyridinyl)methanol synthesis. Bioorganic & Medicinal Chemistry Letters, 22(2), 901-906. [Link]

  • LibreTexts. (2021). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Chemistry LibreTexts. [Link]

  • Khan, F. N., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Journal of Sulfur Chemistry, 39(4), 457-485. [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706. [Link]

  • Schmalzbauer, M., et al. (2020). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega, 5(32), 20499–20507. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Das, S., et al. (2020). Copper-Catalyzed Selective 1,2-Reduction of Quinolines. The Journal of Organic Chemistry, 85(19), 12389–12398. [Link]

  • Ghorab, M. M., et al. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society, 18(11), 2853-2887. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

  • Reagent Guide. (2023). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Herndon, W. C. (1950). The Catalytic Hydrogenation of Quinoline. Georgia Institute of Technology. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • I. R. Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

  • Greenhill, J. V. (2010). Quinoline Aldehydes. ChemInform, 22(1). [Link]

  • Metaxas, K. E., et al. (2015). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology, 5(9), 4436-4440. [Link]

  • Brown, H. C., & Mead, E. J. (1953). Sodium borohydride reduction of conjugated aldehydes and ketones. Journal of the American Chemical Society, 75(24), 6263–6265. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]

  • de Souza, M. V. N., et al. (2020). General strategies for the synthesis of quinoline derivatives. Mini-Reviews in Organic Chemistry, 17(5), 533-558. [Link]

  • New Jersey Department of Health. (2010). Sodium Borohydride Hazard Summary. [Link]

  • Jana, A., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2533–2538. [Link]

  • Martin, D. C., et al. (1973). A Quinoline Methanol (WR 30090) for Treatment of Acute Malaria. Antimicrobial Agents and Chemotherapy, 3(2), 214–219. [Link]

  • Hu, Y., et al. (2023). A Cobalt Nanocatalyst for the Hydrogenation and Oxidative Dehydrogenation of N-heterocycles. Chemistry – A European Journal, 29(72), e2023026. [Link]

  • Thanyakoop, T., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Pluskota-Karwatka, D. (2018). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 23(5), 1003. [Link]

  • Khan, F. N., et al. (2011). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. [Link]

  • Reyes-Márquez, A., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(3), M1442. [Link]

  • Khan, F. N., et al. (2011). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o144. [Link]

Sources

Application Note: Precision Oxidation of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde to its corresponding carboxylic acid is a pivotal step in the synthesis of third- and fourth-generation fluoroquinolone antibiotics (e.g., precursors to Norfloxacin and Ciprofloxacin analogs).

This transformation presents a specific chemo-selectivity challenge: the 2-chloro substituent is highly activated toward nucleophilic aromatic substitution (


) due to the electron-withdrawing nature of the quinoline nitrogen and the 7-fluoro group. Traditional oxidation methods employing strong bases (AgNO

/NaOH) or harsh acids (Jones reagent) carry a high risk of hydrolyzing the 2-chloro group to a 2-hydroxy/2-quinolone impurity, rendering the scaffold useless for subsequent amine couplings.

This guide details a Pinnick (Lindgren) Oxidation protocol optimized for this substrate. By utilizing sodium chlorite (


) in a buffered acidic medium (pH 3.5–4.5) with a hypochlorite scavenger, this method achieves quantitative conversion while preserving the labile 2-chloro "warhead."

Chemical Strategy & Mechanism[1][2][3][4]

The Selectivity Challenge

The substrate contains three functional sites:

  • Aldehyde (-CHO): The target for oxidation.[1][2][3][4]

  • 2-Chloro Substituent: Susceptible to hydrolysis (

    
     attack) or reductive dechlorination.
    
  • Quinoline Nitrogen: Susceptible to N-oxidation by peracids.

Why Pinnick Oxidation?

The Pinnick oxidation uses chlorous acid (


) generated in situ from sodium chlorite and a phosphate buffer.
  • Mild pH (3-5): Prevents base-mediated hydrolysis of the 2-Cl group.

  • Scavenger Necessity: The reaction generates hypochlorous acid (

    
    ) as a byproduct.[2][3][5] Without a scavenger, 
    
    
    
    can chlorinate the ring or over-oxidize the nitrogen. We utilize 2-methyl-2-butene or resorcinol to quench
    
    
    instantaneously.
Reaction Scheme

The aldehyde forms a hemiacetal ester with chlorous acid, which undergoes a concerted fragmentation to yield the carboxylic acid and hypochlorous acid.

ReactionScheme Substrate 2-Chloro-7-fluoro- quinoline-3-carboxaldehyde Intermediate Hemiacetal Intermediate Substrate->Intermediate + HClO2 Oxidant NaClO2 / NaH2PO4 (Active: HClO2) Oxidant->Intermediate Scavenger Scavenger (2-methyl-2-butene) Quenched Chlorinated Scavenger Scavenger->Quenched Product 2-Chloro-7-fluoro- quinoline-3-carboxylic acid Intermediate->Product Fragmentation Byproduct HOCl (Toxic/Reactive) Intermediate->Byproduct Byproduct->Quenched + Scavenger

Caption: Mechanistic pathway of the Pinnick oxidation showing the critical role of the scavenger in neutralizing the reactive HOCl byproduct.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Substrate 1.0ReactantMW ~223.6 g/mol
Sodium Chlorite (

)
1.5–2.0OxidantUse 80% tech grade; calculate based on active Cl.
Sodium Dihydrogen Phosphate (

)
1.5BufferMaintains pH ~3–4.[2]
2-Methyl-2-butene 3.0–5.0ScavengerVolatile; keep cold. Alternative: Sulfamic acid.
tert-Butanol (

)
SolventCo-solventStabilizes radical intermediates; miscible with water.
Water SolventSolventDissolves inorganic salts.
Step-by-Step Procedure

Step 1: Solvent Preparation

  • Prepare a solvent mixture of

    
     (3:1 v/v).
    
  • Note: THF can be used if solubility is an issue, but

    
     is preferred to suppress side reactions.
    

Step 2: Substrate Dissolution

  • Charge the reaction vessel with This compound (1.0 equiv).

  • Add the solvent mixture (approx. 10–15 mL per gram of substrate).

  • Add 2-methyl-2-butene (3.0 equiv).

  • Critical: Cool the mixture to 0–5°C using an ice bath. The reaction is exothermic.

Step 3: Oxidant Addition

  • Dissolve

    
     (1.5 equiv) and 
    
    
    
    (1.5 equiv) in the minimum amount of water necessary to solubilize them (approx. 2-3 mL/g oxidant).
  • Dropwise Addition: Add the aqueous oxidant solution to the stirred substrate mixture over 30–60 minutes via an addition funnel.

  • Observation: The solution may turn slight yellow. AVOID rapid addition which causes a temperature spike and chlorine gas evolution.

Step 4: Reaction Monitoring

  • Allow the reaction to warm to room temperature (20–25°C) naturally.

  • Monitor by TLC (Mobile phase: 5% MeOH in DCM) or HPLC.

  • Endpoint: Disappearance of aldehyde peak. Typical time: 2–4 hours.[6]

Step 5: Workup (Isolation)

  • Quench: If unreacted oxidant remains, add a small amount of sodium sulfite (

    
    ).
    
  • Extraction:

    • Evaporate the volatile

      
       under reduced pressure (keep bath <40°C).
      
    • The product may precipitate directly from the remaining aqueous layer. If so, filter and wash with cold water.

    • If no precipitate: Extract the aqueous slurry with Ethyl Acetate (3x).

    • Optional Acid/Base Purification: Extract the organic layer with saturated

      
       (mild base). The acid moves to the aqueous phase; non-acidic impurities remain in organic. Acidify the aqueous phase carefully with 1M HCl to pH 2–3 to precipitate the pure product.
      
    • Warning: Do not use strong NaOH or heat during the basic extraction to prevent 2-Cl hydrolysis.

Process Control & Troubleshooting

Critical Quality Attributes (CQA)
AttributeSpecificationDetection Method
Appearance White to off-white solidVisual
Purity >98%HPLC (254 nm)
2-Hydroxy Impurity <0.5%HPLC (Shifted RT, distinct UV)
Aldehyde Content <0.5%HPLC / 1H-NMR (CHO peak ~10 ppm)
Troubleshooting Guide

Issue: Incomplete Conversion

  • Cause: Old

    
     (hygroscopic, loses titer).
    
  • Fix: Add another 0.5 equiv of oxidant and buffer. Ensure pH is <5.[2][6]

Issue: Formation of 2-Hydroxy-7-fluoroquinoline-3-COOH

  • Cause: pH too high (basic) or temperature too high during workup.

  • Fix: Ensure

    
     is used. Keep workup cold. Avoid prolonged exposure to bicarbonate.
    

Issue: Chlorination Byproducts

  • Cause: Insufficient scavenger.

  • Fix: Increase 2-methyl-2-butene to 5-10 equiv. Ensure efficient stirring.

Workflow Visualization

Workflow Start Start: Aldehyde Substrate Dissolve Dissolve in tBuOH/H2O Add Scavenger (2-methyl-2-butene) Cool to 0°C Start->Dissolve Addition Slow Addition of Oxidant (Maintain <10°C) Dissolve->Addition PrepareOx Prepare Oxidant Soln: NaClO2 + NaH2PO4 in Water PrepareOx->Addition Monitor Monitor HPLC/TLC (2-4 Hours) Addition->Monitor Decision Aldehyde < 0.5%? Monitor->Decision Decision->Addition No (Add more oxidant) Quench Quench with Na2SO3 Remove tBuOH (Rotovap) Decision->Quench Yes Isolate Precipitate with 1M HCl Filter & Wash Quench->Isolate Stop Final Product: Carboxylic Acid Isolate->Stop

Caption: Operational workflow for the chemo-selective oxidation process.

References

  • Lindgren, B. O., & Nilsson, T. (1973).[2] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Aldehydes) by Oxidation with Chlorite.[3] Acta Chemica Scandinavica, 27, 888-890.[5]

  • Kraus, G. A., & Taschner, M. J. (1980). Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System. The Journal of Organic Chemistry, 45(6), 1175-1176. (Establishes the buffered chlorite method).

  • Raederstorff, D., & Shu, A. Y. (2009). Pinnick Oxidation. In: Organic Syntheses. (General protocol verification).

  • Bayer AG. (1998).[6] Process for the preparation of fluoroquinolonecarboxylic acids. European Patent EP1236718A1.[6] (Describes hydrolysis and oxidation sequences for quinolone precursors).

  • Mohamed, M. A., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis and Reactions. Arkivoc, 2018(i), 244-287. (Review of 2-chloroquinoline stability and reactivity).

Sources

Validation & Comparative

The Evolving Threat of Antibiotic Resistance: A Comparative Analysis of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Promising New Class of Antibacterial Agents

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Organisms such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) have rendered many frontline antibiotics ineffective, creating an urgent need for novel therapeutic agents. Within the diverse landscape of antimicrobial drug discovery, quinoline derivatives have emerged as a particularly promising scaffold due to their broad-spectrum activity and established mechanisms of action. This guide provides a comprehensive comparison of the efficacy of a specific subclass, 2-chloro-7-fluoroquinoline-3-carboxaldehyde derivatives, against key resistant bacterial strains, contextualized with current standard-of-care antibiotics.

The Quinoline Scaffold: A Foundation for Antibacterial Innovation

Quinolines are heterocyclic aromatic compounds that form the core structure of many successful antibacterial drugs, most notably the fluoroquinolone class. Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2] By targeting these enzymes, quinolones induce lethal double-strand breaks in the bacterial chromosome.

The this compound scaffold represents a strategic molecular design. The chlorine atom at the C2 position can serve as a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. The fluorine atom at the C7 position is a common feature in many potent fluoroquinolones, often enhancing their antibacterial activity and pharmacokinetic properties.[3] The carboxaldehyde group at the C3 position offers another point for derivatization, enabling the exploration of structure-activity relationships.

Comparative Efficacy Against Resistant Pathogens: A Data-Driven Analysis

While direct comparative studies on a comprehensive series of this compound derivatives are still emerging, the available data for structurally related compounds provides valuable insights into their potential. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against MRSA and VRE, alongside standard antibiotics for context. A lower MIC value indicates greater potency.

Table 1: Comparative in vitro Activity of Quinolone Derivatives and Standard Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)

Compound/DrugSpecific Derivative/ClassMIC (µg/mL)Reference(s)
Quinolone Derivatives 2-chloro-3-hetarylquinolines (Pyridone 9b, Coumarin 11c)Potent activity noted[4]
Gemifloxacin derivatives (Compound 11l)MIC90: 1[5]
2-(amino)quinazolin-4(3H)-one (Compound 6l, 7-chloro)MIC50: 0.6[6]
Standard Antibiotics Vancomycin1-2 (Susceptible)[7]
Linezolid0.5-4[8]
Daptomycin0.25-1[8]
CiprofloxacinOften >4 (Resistant)[1]

Table 2: Comparative in vitro Activity of Quinolone Derivatives and Standard Antibiotics against Vancomycin-Resistant Enterococci (VRE)

Compound/DrugSpecific Derivative/ClassMIC (µg/mL)Reference(s)
Quinolone Derivatives Fluoroquinolones (General)Variable, often high[9]
Standard Antibiotics Linezolid1-4[8]
Daptomycin1-4[8]
Tigecycline≤ 0.25[8]
CiprofloxacinOften >4 (Resistant)[10]

Expert Interpretation: The data, while not specific to the exact this compound series, indicates that quinoline derivatives can exhibit potent activity against MRSA, with some compounds showing MIC values comparable to or better than standard therapies like vancomycin and linezolid.[5][6] The efficacy against VRE appears more variable, suggesting that specific structural modifications are crucial for activity against this challenging pathogen. The aldehyde and chloro functionalities on the quinoline core provide versatile handles for synthetic chemists to generate a wide array of derivatives, offering the potential to optimize activity against VRE.

Deciphering the Mechanism: How Quinolones Combat Resistance

The primary mechanism of action for quinolone derivatives is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for managing DNA topology during replication.

  • DNA Gyrase: Introduces negative supercoils into DNA, a process crucial for initiating replication. It is the primary target of quinolones in many Gram-negative bacteria.

  • Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes after replication. It is the main target in many Gram-positive bacteria, including S. aureus.

Resistance to fluoroquinolones often arises from mutations in the genes encoding these enzymes, specifically in the quinolone resistance-determining regions (QRDRs), which reduces drug binding. Another significant resistance mechanism is the increased expression of efflux pumps that actively transport the drug out of the bacterial cell.[3]

The design of novel quinoline derivatives, such as the this compound series, aims to overcome these resistance mechanisms. By modifying the core structure, it may be possible to create compounds that bind more tightly to the mutated enzymes or are less susceptible to efflux.

Experimental Protocols: A Guide to In Vitro Evaluation

To rigorously assess the efficacy of novel antibacterial compounds, standardized and validated experimental protocols are paramount. The following methodologies, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a framework for the in vitro evaluation of this compound derivatives.[11]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow Diagram:

MIC_Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (no drug) and negative (no bacteria) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC as the lowest concentration with no visible bacterial growth. D->E

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Compound Preparation: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Culture the resistant bacterial strains (e.g., MRSA, VRE) overnight. Dilute the culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Reading: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assay (e.g., MTT Assay)

It is crucial to assess the toxicity of new compounds to mammalian cells to ensure they have a suitable therapeutic window.

Workflow Diagram:

Cytotoxicity_Workflow A Seed mammalian cells (e.g., HEK293) in a 96-well plate and allow to adhere. B Treat cells with serial dilutions of the test compound for 24-48 hours. A->B C Add MTT reagent to each well and incubate. B->C D Solubilize formazan crystals with a suitable solvent. C->D E Measure absorbance at 570 nm to determine cell viability. D->E

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the this compound derivatives for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Future Directions and Conclusion

The this compound scaffold holds significant promise as a template for the development of novel antibacterial agents to combat resistant pathogens. The available data on related quinoline derivatives suggests that this class of compounds is likely to exhibit potent activity, particularly against MRSA. The key to unlocking their full potential lies in systematic structure-activity relationship studies, focusing on modifications at the C2 and C3 positions to enhance efficacy against a broader range of resistant bacteria, including VRE, and to optimize their safety profiles.

As a senior application scientist, it is my assessment that continued investigation into these derivatives is a worthwhile endeavor. Rigorous in vitro and in vivo testing, guided by the principles of scientific integrity and standardized methodologies, will be essential to determine their true clinical potential in the ongoing fight against antibiotic resistance.

References

  • El-Sayed, M. A. A., et al. (2018). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Bioorganic Chemistry, 76, 36-45.
  • Abumelha, H. M., et al. (2024). Design, synthesis, and structure–activity relationship of 2-chloro-3-formylquinoline containing hybrids as powerful antibacterial agents. Results in Chemistry, 7, 101334.
  • Request PDF on ResearchGate. (n.d.). Design, synthesis, and structure–activity relationship of 2-chloro-3-formylquinoline containing hybrids as powerful antibacterial agents. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2022). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Egyptian Journal of Chemistry, 65(13), 1-8.
  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(23), 12581-12607.
  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

  • Patel, R. J., & Patel, N. B. (2014). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline. Journal of Heterocyclic Chemistry, 51(5), 1365-1372.
  • Sreeja, S., et al. (2015). Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus. Journal of Clinical and Diagnostic Research, 9(12), DC01-DC04.
  • Chen, Y.-L., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 27(19), 6529.
  • Clinical and Laboratory Standards Institute. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Iulia, R. A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. International Journal of Molecular Sciences, 23(17), 9573.
  • Al-Otaibi, A. M., et al. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PLOS ONE, 19(5), e0303373.
  • Zoorob, H. H., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(23), 12581-12607.
  • Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents. ChemMedChem, 17(5), e202100714.
  • ResearchGate. (n.d.). Fluoroquinolone MICs and resistance profiles among VRE a. Retrieved from [Link]

  • Sharma, P., et al. (2021). Utility of Minimum Inhibitory Concentration values and Antibiotyping for Epidemiological study of Vancomycin Resistant Enterococci in a Tertiary Care Hospital. Journal of Pure and Applied Microbiology, 15(4), 2133-2140.
  • Akinjogunla, O. J., & Eghafona, N. O. (2022). Fluoroquinolone antibiotics: in vitro antibacterial and time-kill bactericidal evaluation against etiology of bacteremia in human immunodeficiency virus (HIV)-infected patients.
  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
  • de la Cruz-Cruz, J. L., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Molecules, 28(19), 6931.
  • Islam, M. A., et al. (2022). Antibiotic Susceptibility Patterns and Virulence-Associated Factors of Vancomycin-Resistant Enterococcal Isolates from Tertiary Care Hospitals. Antibiotics, 11(9), 1235.
  • Taneja, N., et al. (2012). Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer antimicrobial agents. The Indian Journal of Medical Research, 136(4), 664-666.
  • de Oliveira, C. S., et al. (2021). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Bioorganic & Medicinal Chemistry, 48, 116410.
  • Goken, B., et al. (2021). Novel Small-Molecule Hybrid-Antibacterial Agents against S. aureus and MRSA Strains. Molecules, 26(25), 7783.
  • ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... Retrieved from [Link]

Sources

Spectroscopic comparison of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde and its precursors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Scope

This compound is a pivotal pharmacophore in medicinal chemistry, serving as a high-value intermediate for the synthesis of quinoline-based antibiotics (fluoroquinolones), antimalarials, and anticancer agents. Its reactivity stems from two electrophilic centers: the C-2 chlorine atom (susceptible to nucleophilic displacement) and the C-3 formyl group (ideal for condensation reactions).

This guide provides a rigorous spectroscopic comparison between the final product and its primary precursor,


-(3-fluorophenyl)acetamide . By analyzing the specific shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can validate synthesis success and purity with high confidence.

Synthetic Pathway & Mechanism

The synthesis typically follows the Meth-Cohn procedure , a modified Vilsmeier-Haack cyclization. This transformation is chemically significant because it simultaneously constructs the pyridine ring, installs the aldehyde functionality, and chlorinates the C-2 position.

Reaction Workflow

The following diagram illustrates the transformation from the acetamide precursor to the quinoline scaffold.

MethCohnSynthesis Precursor Precursor: N-(3-fluorophenyl)acetamide (C8H8FNO) Intermediate Intermediate: Iminium Species Precursor->Intermediate Formylation & Cyclization (Reflux, 75-80°C) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Activator Product Product: 2-Chloro-7-fluoroquinoline- 3-carboxaldehyde Intermediate->Product Hydrolysis (Ice/Water Quench)

Figure 1: Meth-Cohn synthetic pathway transforming the acetanilide precursor into the chloro-quinoline aldehyde.[1]

Spectroscopic Comparison

The transition from an acyclic amide to a bicyclic aromatic aldehyde induces drastic spectroscopic shifts. The most reliable indicators of reaction completion are the disappearance of the methyl singlet (NMR) and the shift of the carbonyl stretch (IR).

Proton NMR ( H NMR) Analysis

Solvent: DMSO-


 or CDCl

(Data below standardized to DMSO-

)
FeaturePrecursor:

-(3-fluorophenyl)acetamide
Product: this compoundMechanistic Insight
Methyl Group

2.08 ppm (s, 3H)
Absent The methyl carbon is incorporated into the new pyridine ring; its protons are lost.
Amide/Aldehyde

10.20 ppm (s, 1H, NH)

10.50 ppm (s, 1H, CHO)
The broad NH singlet is replaced by a sharp aldehyde singlet.
Quinoline H-4 N/A

8.85 ppm (s, 1H)
Diagnostic singlet for 3-formyl quinolines. Highly deshielded by the adjacent C=O and ring current.
Aromatic Region

6.8 - 7.6 ppm (Multiplets)

7.6 - 8.3 ppm (Multiplets)
Ring fusion and the electron-withdrawing aldehyde group shift aromatic protons downfield.

Critical Validation Check: In the product spectrum, look for the singlet at ~8.8 ppm (H-4) . If this is missing, cyclization has failed. If the methyl peak at ~2.1 ppm persists, unreacted precursor is present.

Infrared (FT-IR) Spectroscopy

The carbonyl environment changes from an amide (conjugated with nitrogen) to an aldehyde (conjugated with the aromatic ring).

Functional GroupPrecursor (

cm

)
Product (

cm

)
Comparison Note
N-H Stretch 3250 - 3300 (Broad) Absent Complete loss of N-H confirms cyclization.
C=O Stretch 1670 (Amide I)1690 - 1695 (Aldehyde) Aldehyde C=O is typically sharper and at higher frequency than the amide.
C-H (Aldehyde) N/A2750 & 2850 "Fermi doublet" characteristic of aldehydes (often weak).
C-Cl Stretch N/A740 - 760 New band appearance due to chlorination at C-2.
Mass Spectrometry (MS)

Ionization Mode: ESI+ or EI

  • Precursor (

    
    -(3-fluorophenyl)acetamide): 
    
    • Molecular Ion (

      
      ):  153 Da
      
    • Base Peak: Often

      
       111 (
      
      
      
      , loss of acetyl group).
  • Product (this compound):

    • Molecular Ion (

      
      ):  209 Da (for 
      
      
      
      Cl)
    • Isotope Pattern: Distinct 3:1 ratio at

      
       209 and 211 due to the Chlorine atom (
      
      
      
      Cl /
      
      
      Cl).
    • Fragmentation: Loss of CO (

      
      ) is common for aromatic aldehydes.
      

Experimental Protocols (Self-Validating)

Synthesis of this compound

This protocol includes built-in checkpoints to ensure safety and yield maximization.

Reagents:

  • 
    -(3-fluorophenyl)acetamide (1.0 eq)
    
  • POCl

    
     (Phosphorus oxychloride) (7.0 eq) – Handle with extreme care (corrosive/toxic).
    
  • DMF (Dimethylformamide) (3.0 eq)

Step-by-Step Procedure:

  • Vilsmeier Adduct Formation: In a dry round-bottom flask under inert atmosphere (

    
    ), cool DMF (3 eq) to 0°C. Add POCl
    
    
    
    (7 eq) dropwise over 15 minutes.
    • Checkpoint: The solution should turn pale yellow/orange and may solidify slightly (Vilsmeier salt formation).

  • Addition: Add

    
    -(3-fluorophenyl)acetamide (1 eq) to the mixture.
    
  • Cyclization: Heat the mixture to 75–80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (~500g) with vigorous stirring.

    • Safety: Exothermic reaction. Evolution of HCl gas occurs.

  • Isolation: Stir the aqueous suspension for 30 minutes. The product will precipitate as a pale yellow solid.[2] Filter, wash with copious water (to remove acid/DMF), and dry.

  • Purification: Recrystallize from Acetonitrile or Ethyl Acetate to obtain analytical grade crystals.

Characterization Workflow

CharacterizationFlow Sample Crude Solid TLC TLC Check (Hex/EtOAc 4:1) Sample->TLC NMR 1H NMR (DMSO-d6) Check: 10.5 ppm (CHO) Check: 2.1 ppm (Absent) TLC->NMR If single spot MS Mass Spec Check: m/z 209/211 (3:1) NMR->MS If structure confirmed Release Release for Downstream Synthesis MS->Release If purity >95%

Figure 2: Decision tree for validating the synthesized quinoline aldehyde.

References

  • Meth-Cohn, O., & Narhe, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3] Tetrahedron Letters, 19(23), 2045-2048.

  • Ali, M. M., Tasneem, & Rajanna, K. C. (2001). Vilsmeier-Haack Reaction: A Convenient Synthesis of 2-Chloro-3-formylquinolines.[4] Synthetic Communications, 31(8), 1123-1127.

  • PubChem. (2025).[5] 2-Chloro-7-fluoroquinoline-3-carbaldehyde (Compound CID 12099179).[6] National Library of Medicine.

  • SpectraBase. (2024). N-(3-Fluorophenyl)acetamide NMR Data. Wiley Science Solutions.

Sources

Comparative Analysis of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde Derivatives and Chloroquine in Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous search for novel and effective therapeutic agents. While quinoline-based drugs, particularly chloroquine (CQ), have been a cornerstone of antimalarial chemotherapy, their efficacy has been severely compromised by widespread resistance.[1][2] This guide provides a comparative analysis of a promising class of compounds—2-Chloro-7-fluoroquinoline-3-carboxaldehyde derivatives—against the benchmark antimalarial, chloroquine. We will delve into their relative bioactivity, mechanisms of action, and the standard methodologies used for their evaluation, offering a technical resource for researchers in the field of antimalarial drug discovery.

In Vitro Antimalarial Activity: A Head-to-Head Comparison

The primary measure of a compound's potential as an antimalarial is its ability to inhibit parasite growth in vitro. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit parasite proliferation by 50%. The data presented below summarizes the performance of various quinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

A study evaluating a series of novel quinoline derivatives synthesized from precursors including 2-chloroquinoline-3-carbaldehyde demonstrated a range of moderate to high antimalarial activities.[3][4] The IC50 values for these compounds were found to be in the range of 0.014–15.87 μg/mL.[3] Notably, several of these newly synthesized compounds showed activity comparable to or better than chloroquine against the tested P. falciparum strains.[3][4]

Table 1: Comparative In Vitro Antiplasmodial Activity (IC50)

CompoundDerivative Type/SubstitutionTarget StrainIC50 (µg/mL)Chloroquine IC50 (µg/mL)Reference
Derivative 4b DihydropyrimidineP. falciparum0.460.49[3]
Derivative 4g DihydropyrimidineP. falciparum0.0140.49[3][4]
Derivative 4i DihydropyrimidineP. falciparum0.0140.49[3]
Derivative 12 1,3,4-OxadiazoleP. falciparum0.460.49[3]
Chloroquine StandardP. falciparum (Sensitive)0.020N/A[5]
Chloroquine StandardP. falciparum (Resistant)> 0.20N/A[5]

Note: The specific strains (sensitive vs. resistant) for the derivatives in the first four rows were not detailed in the source, but the comparison to a chloroquine IC50 of 0.49 µg/mL suggests testing against a less sensitive or resistant strain.

The data clearly indicates that chemical modification of the quinoline scaffold can yield compounds that overcome the limitations of chloroquine. For instance, derivatives 4g and 4i exhibit significantly higher potency, with IC50 values in the low nanomolar range (0.014 µg/mL), far surpassing chloroquine's efficacy in this particular screen.[3][4] This highlights the potential of the 2-chloroquinoline-3-carbaldehyde framework as a valuable starting point for developing new antimalarials.

Mechanism of Action: Established Pathways and Novel Targets

Understanding how these compounds kill the parasite is critical for rational drug design and for predicting and overcoming future resistance.

Chloroquine's Mechanism of Action

Chloroquine is a weak base that accumulates to high concentrations within the parasite's acidic digestive vacuole.[6][7][8] Inside this organelle, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[7][9] Chloroquine's primary action is to bind to heme and cap the growing hemozoin crystal, thereby preventing further polymerization.[6][9] The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[6][7]

Chloroquine Resistance: Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[8] These mutations result in a transporter protein that actively effluxes chloroquine from the digestive vacuole, reducing its concentration at the target site and rendering the drug ineffective.[1][7][8]

G cluster_vacuole Parasite Digestive Vacuole (Acidic pH) Hemoglobin Hemoglobin Heme Toxic Heme Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Heme Polymerase CQ_Heme CQ-Heme Complex (Toxic) Heme->CQ_Heme Lysis Parasite Lysis CQ_Heme->Lysis Membrane Damage CQ Chloroquine (CQ) CQ->Heme Inhibits Polymerization

Caption: Mechanism of action of Chloroquine in the parasite's digestive vacuole.

Potential Mechanisms of Novel Quinoline Derivatives

While many quinoline derivatives may share the heme polymerization inhibition pathway with chloroquine, their structural modifications can also enable them to engage novel targets, a key strategy for circumventing existing resistance. Research into newer generations of quinolones suggests that their antimalarial activity may stem from targeting the parasite's mitochondrial respiratory chain.[10][11]

Key potential targets include:

  • Cytochrome bc1 complex (Complex III): Inhibition of this complex disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and preventing ATP synthesis.[10]

  • NADH:ubiquinone oxidoreductase (PfNDH2): This is another critical enzyme in the parasite's respiratory pathway, and its inhibition similarly cripples parasite energy metabolism.[11]

By acting on targets outside of the digestive vacuole, these derivatives can remain effective against strains that have developed resistance to chloroquine via the PfCRT efflux mechanism.

G cluster_mito Parasite Mitochondrion NDH2 PfNDH2 Q Ubiquinone Pool NDH2->Q bc1 Cytochrome bc1 Complex Q->bc1 COX Complex IV bc1->COX ATP_Synthase ATP Synthase COX->ATP_Synthase ATP ATP ATP_Synthase->ATP Derivative Novel Quinoline Derivative Derivative->NDH2 Inhibition Derivative->bc1 Inhibition

Caption: Potential mitochondrial targets for novel quinoline derivatives.

Experimental Protocols: Methodologies for Evaluation

Rigorous and standardized assays are essential for accurately comparing the efficacy of antimalarial compounds. Below are step-by-step protocols for key in vitro and in vivo experiments.

Protocol 1: In Vitro Antimalarial Susceptibility Assay (SYBR Green I)

This high-throughput method is widely used to determine the IC50 of compounds against P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, allowing for the quantification of parasite proliferation.

Methodology:

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 for CQS, Dd2 for CQR) in human O+ erythrocytes suspended in RPMI-1640 medium supplemented with Albumax II.[10][12]

  • Synchronization: Synchronize the parasite culture to the ring stage, typically using a 5% D-sorbitol treatment. This ensures a uniform starting parasite population for the assay.

  • Drug Plate Preparation: Serially dilute the test compounds (this compound derivatives and chloroquine) in a 96-well microtiter plate. Include drug-free wells (negative control) and wells with parasitized RBCs but no drug (positive control).

  • Assay Initiation: Add the synchronized ring-stage parasite culture (at ~1% parasitemia and 2% hematocrit) to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours in a controlled environment (37°C, 5% CO2, 5% O2, 90% N2). This duration allows the parasites to complete one full life cycle.

  • Lysis and Staining: After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye.

  • Fluorescence Reading: Incubate in the dark for 1 hour, then measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

G A 1. Synchronize Parasite Culture (Ring Stage) C 3. Add Parasite Culture to Plate A->C B 2. Prepare Serial Dilutions of Compounds in 96-Well Plate B->C D 4. Incubate for 72 hours C->D E 5. Add Lysis Buffer with SYBR Green I Dye D->E F 6. Read Fluorescence E->F G 7. Calculate IC50 Values F->G

Caption: Workflow for the in vitro SYBR Green I-based antimalarial assay.

Protocol 2: In Vivo Efficacy Assay (Peters' 4-Day Suppressive Test)

This standard test evaluates the ability of a compound to suppress parasitemia in a rodent malaria model, providing a crucial indication of its potential efficacy in a living organism.

Methodology:

  • Animal Model: Use Swiss albino mice (or similar) weighing approximately 18-22 grams.

  • Infection: Inoculate the mice intraperitoneally with a chloroquine-resistant strain of rodent malaria, such as Plasmodium berghei ANKA.[12]

  • Grouping and Dosing: Randomly divide the mice into groups (e.g., n=5 per group):

    • Vehicle Control (receiving only the drug vehicle)

    • Positive Control (receiving a standard drug like chloroquine or artesunate)

    • Test Groups (receiving different doses of the this compound derivative)

  • Drug Administration: Two to four hours post-infection (Day 0), begin oral or intraperitoneal administration of the compounds. Continue dosing once daily for four consecutive days (Day 0 to Day 3).[12]

  • Parasitemia Monitoring: On Day 4, collect blood from the tail of each mouse. Prepare a thin blood smear, fix with methanol, and stain with Giemsa.

  • Microscopy: Determine the percentage of parasitized red blood cells by counting under a microscope.

  • Data Analysis: Calculate the average percent suppression of parasitemia for each group relative to the vehicle control group. The dose that achieves 50% or 90% suppression (ED50 or ED90) can be determined through dose-response analysis.

G A Day 0: Infect Mice with P. berghei B Day 0-3: Administer Test Compounds and Controls Daily A->B C Day 4: Collect Blood Samples B->C D Prepare & Stain Blood Smears C->D E Determine Parasitemia via Microscopy D->E F Calculate Percent Suppression E->F

Caption: Workflow for the in vivo 4-day suppressive test in mice.

Conclusion and Future Outlook

The emergence of novel this compound derivatives presents a promising avenue in the fight against drug-resistant malaria. The available in vitro data demonstrates that modifications to the quinoline scaffold can lead to compounds with significantly greater potency than chloroquine, particularly against strains that have developed resistance to the parent drug.[3][4]

The potential for these new derivatives to act on novel targets, such as the parasite's mitochondrial enzymes, is a key strategic advantage.[11] This dual-targeting potential—inhibiting both the classical heme polymerization pathway and novel mitochondrial pathways—could not only restore efficacy but also create a higher barrier to the development of new resistance.

Future research must focus on a comprehensive evaluation of the most promising candidates. This includes:

  • Detailed Mechanism of Action Studies: To confirm their precise molecular targets and differentiate them from chloroquine.

  • Pharmacokinetic and Toxicological Profiling: To assess their absorption, distribution, metabolism, excretion (ADME), and safety profiles.

  • In Vivo Efficacy: To validate the promising in vitro results in more advanced animal models of malaria.

By systematically advancing these compounds through the drug discovery pipeline, the scientific community can hope to develop the next generation of quinoline-based antimalarials that are both potent and durable in the face of evolving parasite resistance.

References

  • El-Sayed, W. M., et al. (2017). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI. [Link]

  • Saini, D., et al. (2017). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. National Institutes of Health (NIH). [Link]

  • Wikipedia. (n.d.). Chloroquine. Wikipedia. [Link]

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. PubMed. [Link]

  • Wellems, T. E. (2023). Mechanisms of drug action and resistance. Tulane University. [Link]

  • Flipo, M., et al. (2003). Design, synthesis and antimalarial activity of novel, quinoline-based, zinc metallo-aminopeptidase inhibitors. PubMed. [Link]

  • Schönfeld, K., et al. (2021). Insights in Chloroquine Action: Perspectives and Implications in Malaria and COVID‐19. National Institutes of Health (NIH). [Link]

  • Ehlgen, F., et al. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. National Institutes of Health (NIH). [Link]

  • El-Sayed, W. M., et al. (2017). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. ResearchGate. [Link]

  • D'silva, C., et al. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. National Institutes of Health (NIH). [Link]

  • Pradines, B., et al. (2001). In Vitro Activities of 25 Quinolones and Fluoroquinolones against Liver and Blood Stage Plasmodium spp. National Institutes of Health (NIH). [Link]

  • Salmon, D., et al. (1991). Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro. PubMed. [Link]

  • Agarwal, D., et al. (2015). In vitro synergistic effect of fluoroquinolone analogues in combination with artemisinin against Plasmodium falciparum; their antiplasmodial action in rodent malaria model. National Institutes of Health (NIH). [Link]

  • Feng, L., et al. (2019). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. National Institutes of Health (NIH). [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

  • Winter, R., et al. (2008). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. National Institutes of Health (NIH). [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • Biagini, G. A., et al. (2012). Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria. National Institutes of Health (NIH). [Link]

  • Biot, C., et al. (2000). In vitro and in vivo antimalarial activity of ferrochloroquine, a ferrocenyl analogue of chloroquine against chloroquine-resistant malaria parasites. PubMed. [Link]

  • Institute of Medicine (US) Committee on the Economics of Antimalarial Drugs. (2004). Drug Discovery and Development. National Institutes of Health (NIH). [Link]

  • Wang, X., et al. (2020). Hybrid molecules with potential in vitro antiplasmodial and in vivo antimalarial activity against drug-resistant Plasmodium falciparum. PubMed. [Link]

  • Poje, G., et al. (2024). Towards Novel Antiplasmodial Agents—Design, Synthesis and Antimalarial Activity of Second-Generation β-Carboline/Chloroquine Hybrids. National Institutes of Health (NIH). [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

  • Madrid, P. B., et al. (2007). Synthesis and antimalarial activity of novel 3-substituted chloroquine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Siqueira, E. P., et al. (2018). Synthesis and Antiplasmodial Activity of 2-Methyl-3-Carboxyl-Naphtho [2,3-b] Furan Quinone Derivatives. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Structural Validation: A Case Study of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, valued for its presence in a wide array of pharmacologically active compounds.[1] The synthetic precursor, 2-Chloro-7-fluoroquinoline-3-carboxaldehyde, is a highly versatile intermediate, enabling the creation of diverse molecular architectures through reactions at its chloro and formyl groups.[2] However, the synthesis of complex heterocyclic systems is often fraught with ambiguity, where reaction pathways can lead to unexpected isomers or arrangements. In this context, unambiguous structural validation is not merely a procedural step but the bedrock of reliable structure-activity relationship (SAR) studies.[3] This guide presents a comparative analysis of analytical techniques for the structural elucidation of novel quinoline derivatives, championing single-crystal X-ray crystallography as the definitive method. We will explore the causality behind experimental choices, provide detailed protocols, and objectively compare the gold standard of X-ray diffraction with complementary spectroscopic methods.

The Synthetic Challenge: Synthesis and Reactivity of the Quinoline Core

The journey to novel therapeutics begins with robust and versatile chemical synthesis. This compound serves as an exemplary starting material, synthesized efficiently via the Vilsmeier-Haack reaction.[2][4] This reaction involves the cyclization of a substituted acetanilide in the presence of a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide), accomplishing chlorination, formylation, and cyclization in a single pot.[2][5]

The true synthetic utility of this scaffold lies in the differential reactivity of its functional groups. The aldehyde at the 3-position is primed for condensation reactions, while the chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the construction of complex, polycyclic systems, as illustrated in the hypothetical reaction scheme below.

Consider the reaction of this compound with a bifunctional nucleophile such as 2-aminophenol. This reaction could theoretically proceed via several pathways, potentially leading to different isomeric products. It is this type of synthetic ambiguity that necessitates a powerful and unequivocal method for structural validation.

Synthetic_Pathway cluster_reagents Starting Materials A 2-Chloro-7-fluoro- quinoline-3-carboxaldehyde P Putative Fused Heterocyclic Product A->P Reaction B 2-Aminophenol B->P

Figure 1: A generalized reaction scheme illustrating the synthesis of a novel derivative from this compound.

The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography

While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial data about connectivity and molecular weight, they can sometimes fall short in definitively assigning the three-dimensional arrangement of atoms, especially in cases of complex stereochemistry or unforeseen rearrangements. Single-crystal X-ray crystallography stands alone in its ability to provide a precise and unambiguous 3D model of a molecule as it exists in the crystalline state.[3][6] This technique is indispensable in drug discovery for validating lead compounds and understanding their interactions with protein targets at an atomic level.[7]

The fundamental principle involves irradiating a single, well-ordered crystal with a beam of X-rays.[6] The crystal lattice diffracts the X-rays in a specific pattern, which is directly related to the arrangement of electrons—and therefore atoms—within the crystal.[6] By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map can be constructed, from which the atomic structure is solved and refined.[8]

Causality in Experimental Design: From Powder to Publication-Quality Structure

Achieving a high-quality crystal structure is a multi-step process where each stage is critical for the success of the next. The entire workflow is a self-validating system; a failure at any step, from crystal growth to data refinement, will be readily apparent in the quality of the final data.

X-ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Structure Determination A Step 1: High-Purity Compound Synthesis B Step 2: Single Crystal Growth A->B Recrystallization C Step 3: Crystal Mounting & Screening B->C Selection of ideal crystal D Step 4: Data Collection (Diffractometer) C->D Mounting on goniometer E Step 5: Data Processing & Reduction D->E Integration of diffraction spots F Step 6: Structure Solution & Refinement E->F Solving the phase problem G Step 7: Structure Validation & Deposition F->G CIF file generation

Figure 2: The comprehensive workflow for single-crystal X-ray crystallography, from compound synthesis to final structure validation.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the essential steps for determining the structure of a novel reaction product derived from this compound.

1. Crystal Growth (The Art of Crystallization):

  • Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. The goal is to grow a well-ordered crystal, free from defects, and of a suitable size (typically 0.1-0.3 mm in all dimensions).
  • Protocol:
  • Purify the synthesized compound to >98% purity using column chromatography or recrystallization.
  • Dissolve a small amount of the purified compound (10-20 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture) with gentle heating.
  • Slowly cool the saturated solution to room temperature, and then transfer to a colder environment (e.g., 4°C). Alternatively, use vapor diffusion by placing the solution in a small vial inside a larger, sealed jar containing a less volatile "anti-solvent" (e.g., hexane).
  • Allow the solvent to evaporate slowly over several days. Monitor for the formation of single, well-defined crystals.

2. Data Collection:

  • Rationale: To capture a complete and redundant dataset of diffraction intensities. Modern CCD or CMOS area detectors are used to collect data over a wide range of crystal orientations.[9]
  • Protocol:
  • Select a suitable crystal under a microscope and mount it on a goniometer head.
  • Place the mounted crystal on the diffractometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
  • Perform an initial screening to determine the unit cell parameters and crystal quality.
  • Execute a full data collection strategy, typically involving rotating the crystal and collecting a series of diffraction images ("frames").[9] A complete data collection can take from a few hours to a full day.[9]

3. Structure Solution and Refinement:

  • Rationale: To convert the raw diffraction data into a chemically meaningful atomic model. This involves solving the "phase problem" and then refining the atomic positions and thermal parameters to best fit the experimental data.[8]
  • Protocol:
  • Integrate the raw data frames to produce a list of reflection indices (h,k,l) and their corresponding intensities.
  • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.
  • Build an initial atomic model into the electron density map.
  • Refine the model iteratively using least-squares minimization. This process adjusts atomic coordinates, occupancies, and displacement parameters to improve the agreement between the calculated and observed structure factors. Key metrics like the R-factor (Rwork and Rfree) are used to monitor the quality of the fit.

4. Validation and Deposition:

  • Rationale: To ensure the final structural model is chemically and physically sound and to make the data available to the scientific community.
  • Protocol:
  • Validate the final structure using software tools like PLATON or the IUCr's checkCIF service.[10] This checks for geometric anomalies, missed symmetry, and other potential issues.
  • Generate a Crystallographic Information File (CIF), which contains all the experimental and structural information.
  • Deposit the CIF and structure factors with a public database, such as the Cambridge Crystallographic Data Centre (CCDC).[11][12]

Comparative Analysis: A Multi-Tool Approach to Structural Certainty

While X-ray crystallography is the gold standard, a comprehensive structural validation strategy often employs a combination of techniques.[13] NMR spectroscopy and mass spectrometry are indispensable tools that provide complementary information.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[6]Unambiguous and definitive structural determination.[3] Provides solid-state conformation.Requires a high-quality single crystal, which can be difficult to obtain. The structure represents a solid-state conformation, which may differ from the solution state.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic connectivity (1H, 13C), through-space proximities (NOESY), information about the solution-state structure and dynamics.[15]Provides data on the molecule's structure in solution, which is often more biologically relevant.[16] Does not require crystallization.Structure determination can be ambiguous for complex molecules or isomers. Does not typically provide precise bond lengths/angles.[14]
High-Resolution Mass Spectrometry (HRMS) Highly accurate molecular weight, leading to an unambiguous molecular formula. Fragmentation patterns can suggest structural motifs.Extremely high sensitivity and accuracy for molecular formula determination. Requires very small sample amounts.Provides no direct information about atomic connectivity or 3D structure. Isomers cannot be distinguished by mass alone.

This multi-faceted approach ensures the highest level of confidence. HRMS confirms the molecular formula, NMR elucidates the structure in solution, and X-ray crystallography provides the definitive, high-resolution solid-state structure, resolving any lingering ambiguities.

Conclusion

For researchers in drug development, the integrity of their molecular structures is paramount. The synthesis of novel derivatives from versatile scaffolds like this compound holds immense promise, but this promise can only be realized through rigorous and unequivocal structural validation. While NMR and MS are vital components of the analytical toolkit, single-crystal X-ray crystallography remains the ultimate arbiter for determining the three-dimensional architecture of a molecule. Its ability to provide a precise, high-resolution snapshot of atomic arrangement is unparalleled, making it an essential investment in any research program where structural certainty is the key to success. By integrating this gold-standard technique into their workflow, scientists can build their structure-activity relationships on a foundation of unshakeable confidence.

References

  • International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Available from: [Link]

  • Massoud, M. A. M. et al. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available from: [Link]

  • Bayoumi, W. A. 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. Available from: [Link]

  • ResearchGate. Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Available from: [Link]

  • Fun, H.-K., et al. 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Kuş, N. Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering. Available from: [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Available from: [Link]

  • Romero, A. H. A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. ResearchGate. Available from: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Structural Chemistry Data, Software, and Insights. Available from: [Link]

  • Pollard, J. R. Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. Available from: [Link]

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available from: [Link]

  • Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]

  • International Union of Crystallography (IUCr). Home Page. Available from: [Link]

  • International Union of Crystallography (IUCr). Publication standards for crystal structures. Available from: [Link]

  • ResearchGate. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Available from: [Link]

  • ResearchGate. How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Available from: [Link]

  • ResearchGate. Experimental setup for high-pressure single crystal diffraction at PX^2. Available from: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]

  • ResearchGate. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available from: [Link]

  • Smart, O. S., et al. Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology. Available from: [Link]

  • Carugo, O. Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. Protein and Peptide Letters. Available from: [Link]

  • International Union of Crystallography (IUCr). Standards for structural and crystallization communications. Available from: [Link]

  • DATACC. Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]

  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available from: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available from: [Link]

  • YouTube. X-Ray Crystallography: Refinement and Structure deposition to PDB. Available from: [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available from: [Link]

  • University of Wisconsin-Madison. Powder X-ray Diffraction Protocol/SOP. Available from: [Link]

  • International Science Council. International Union of Crystallography (IUCr). Available from: [Link]

  • News-Medical.net. X-Ray Crystallography vs. NMR Spectroscopy. Available from: [Link]

  • YouTube. The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. Available from: [Link]

  • Springer Nature Experiments. X-Ray Crystallography in Drug Discovery. Available from: [Link]

  • Wlodawer, A. X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography. Available from: [Link]

  • Wikipedia. Cambridge Structural Database. Available from: [Link]

  • Liebeschuetz, J. W. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7-fluoroquinoline-3-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-7-fluoroquinoline-3-carboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.